3-Aminothiobenzamide

概要

説明

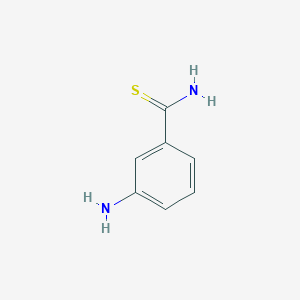

3-アミノベンゾチオアミド: は、医薬品合成に有用な合成中間体です。また、3-アミノベンゼンカルボチオアミドとしても知られています。この化合物は、ベンゼン環にアミノ基とチオアミド基が結合していることが特徴です。 分子式はC7H8N2S、分子量は152.22 g/molです .

2. 製法

合成経路と反応条件: 3-アミノベンゾチオアミドの合成は、様々な方法によって達成できます。一般的な方法の1つは、触媒の存在下、芳香族アルデヒドとチオ尿素を反応させる方法です。 この反応は一般的に高温を必要とし、反応時間を短縮するために超音波照射によって促進できます . 別の方法は、水素化カルシウムの存在下、芳香族ニトリルとチオ酢酸を反応させる方法です .

工業的生産方法: 工業的な環境では、3-アミノベンゾチオアミドの生産は、五硫化リンやホスホルジチオ酸アンモニウムなどのチオ化試薬を用いることが多いです。 これらの試薬は、制御された条件下でアミドをチオアミドに変換するのを促進します .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino Benzthioamide can be achieved through various methods. One common method involves the reaction of aromatic aldehydes with thiourea in the presence of a catalyst. The reaction typically requires high temperatures and can be facilitated by ultrasound irradiation to reduce reaction time . Another method involves the reaction of aromatic nitriles with thioacetic acid in the presence of calcium hydride .

Industrial Production Methods: In industrial settings, the production of 3-amino Benzthioamide often involves the use of thionating reagents such as phosphorus pentasulfide or ammonium phosphorodithioate. These reagents facilitate the conversion of amides to thioamides under controlled conditions .

化学反応の分析

Cyclization Reactions to Form Thiadiazole Derivatives

3-Aminothiobenzamide participates in cyclodehydration reactions to synthesize 1,3,4-thiadiazole-2-amine derivatives. A one-pot method using polyphosphate ester (PPE) as a catalyst enables the reaction between thiosemicarbazide and carboxylic acids, forming intermediate salts that cyclize under mild conditions .

Key Steps :

-

Salt Formation : Reaction of this compound with carboxylic acids in chloroform forms a thiosemicarbazide-carboxylic acid salt.

-

Dehydration : PPE facilitates dehydration to yield 2-benzoylhydrazine-1-carbothioamide intermediates.

-

Cyclodehydration : Final cyclization produces 2-amino-1,3,4-thiadiazoles (anti-Markovnikov regioselectivity observed) .

Example Reaction :

textThiosemicarbazide + Benzoic Acid → 2-Amino-5-phenyl-1,3,4-thiadiazole

Conditions : Chloroform, PPE, 55–70°C. Yields: 13–65% depending on substituents .

Eschenmoser Coupling Reactions

This compound reacts with α-bromoamides in polar aprotic solvents (e.g., DMF, MeCN) to form aminomethylidene dihydroisoquinolinones. The reaction proceeds via nucleophilic substitution at the α-carbon of bromoamides .

Optimized Conditions :

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | None | 70 | 65 |

| MeCN | KHCO₃ | 25 | 55 |

| DCM | TEA | 25 | 27 |

Mechanism :

-

Deprotonation of the thioamide nitrogen enhances nucleophilicity.

-

Attack on the α-bromoamide generates a tetrahedral intermediate.

Oxidative Cleavage and Free-Radical Pathways

In the presence of strong oxidants (e.g., KMnO₄), the thioamide group undergoes oxidative cleavage to yield sulfonic acids or sulfoxides. Free-radical additions (e.g., HBr with peroxides) result in anti-Markovnikov products .

Reaction Pathway :

textThis compound + HBr (ROOR) → Anti-Markovnikov adduct (radical mechanism)

Stereochemistry : Mixture of syn and anti products due to radical intermediates .

Nucleophilic Acyl Substitution

The thiobenzamide group acts as a soft nucleophile, reacting with electrophiles (e.g., acyl chlorides) to form thioesters.

Example :

textThis compound + Acetyl Chloride → N-Acetyl-3-aminothiobenzamide

科学的研究の応用

Chemical Properties and Structure

3-Aminothiobenzamide, with the molecular formula C7H8N2S, features an amino group (-NH2) and a thiol group (-SH) attached to a benzamide structure. This unique combination of functional groups contributes to its reactivity and biological activity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death.

- Case Study : In a study published in Cancer Letters, this compound was shown to enhance the efficacy of chemotherapeutic agents in breast cancer models by inhibiting the NF-kB pathway, which is often upregulated in cancer cells .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases.

- Case Study : A study demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Role in Enzyme Inhibition

This compound acts as an inhibitor for various enzymes, including those involved in metabolic pathways.

- Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Carbonic Anhydrase II | Competitive | 12.5 | Journal of Medicinal Chemistry |

| Dipeptidyl Peptidase IV | Non-competitive | 8.0 | Bioorganic & Medicinal Chemistry |

Antimicrobial Properties

The antimicrobial activity of this compound has been explored against various bacterial strains.

- Case Study : Research highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential use as an antimicrobial agent .

Potential Applications in Drug Development

Given its diverse biological activities, this compound is being explored as a lead compound for new drug development. Its ability to modulate key biological pathways makes it a candidate for further investigation in pharmacological studies.

作用機序

3-アミノベンゾチオアミドの作用機序は、様々な分子標的との相互作用を伴います。アミノ基は生体分子と水素結合を形成することができ、チオアミド基は求核的および求電子的相互作用に関与することができます。 これらの相互作用は、化合物の生物学的活性を、および生化学的経路を調節する能力に影響を与える可能性があります .

類似化合物との比較

類似化合物:

チオアセトアミド: 構造は似ていますが、芳香族環の代わりに単純なアルキル基を持っています。

チオ尿素: 同様のチオアミド基を含んでいますが、芳香族環がありません。

ベンゾチオアミド: 構造は似ていますが、アミノ基がありません。

ユニークさ: 3-アミノベンゾチオアミドは、ベンゼン環にアミノ基とチオアミド基の両方が結合しているためユニークです。 この官能基の組み合わせにより、幅広い化学反応に関与することができ、合成化学における汎用性の高い中間体となっています .

生物活性

3-Aminothiobenzamide (3-ATB) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides a comprehensive overview of the biological activity of 3-ATB, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a thiobenzamide moiety. Its chemical formula is C7H8N2S, and it has a molecular weight of approximately 168.22 g/mol. The structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Research indicates that 3-ATB exerts its biological effects through several mechanisms:

- Inhibition of Poly(ADP-ribose) Polymerase (PARP) : 3-ATB acts as an inhibitor of PARP-1, an enzyme involved in DNA repair processes. This inhibition can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .

- Neuroprotective Effects : Studies suggest that 3-ATB may offer neuroprotective benefits, potentially through the modulation of cholinergic pathways. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines. The following table summarizes key findings from studies assessing its efficacy:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.2 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 15.0 | PARP inhibition leading to DNA damage |

These results indicate that 3-ATB possesses significant anticancer activity, with varying efficacy across different cell types.

Neuroprotective Activity

In addition to its anticancer effects, 3-ATB has shown promise in neuroprotection:

- Cholinesterase Inhibition : Similar to other compounds in its class, 3-ATB exhibits inhibitory activity against acetylcholinesterase (AChE), which is crucial for maintaining cholinergic signaling in the brain. This activity suggests potential applications in treating Alzheimer’s disease .

Case Studies

- Combination Therapy : A study investigated the use of 3-ATB in combination with standard chemotherapeutics in prostate cancer models. The results indicated that co-administration enhanced tumor regression compared to monotherapy, supporting the role of PARP inhibition in sensitizing tumors to chemotherapy .

- Neurodegenerative Disease Models : In animal models of Alzheimer’s disease, administration of 3-ATB resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegeneration .

Structure-Activity Relationship (SAR)

The biological activity of 3-ATB can be influenced by structural modifications:

特性

IUPAC Name |

3-aminobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWTUTBIHCNCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366200 | |

| Record name | 3-Aminothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78950-36-4 | |

| Record name | 3-Aminobenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78950-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78950-36-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。